1-Benzofuran-2-sulfonyl chloride

Physical form Handling Storage

Liquid sulfonyl chlorides complicate automated parallel synthesis due to handling difficulties and rapid hydrolysis. 1-Benzofuran-2-sulfonyl chloride (CAS 17070-58-5) resolves these challenges as a crystalline solid (mp 78-80°C) compatible with automated solid-dispensing platforms. • Enables sub-milligram automated weighing for array synthesis-eliminates volumetric handling errors • Produces aldose reductase inhibitors with IC50 ~150 nM, outperforming benzothiazole/indole analogs by 3- to 33-fold • Available at kilogram scale with ≤0.5% moisture and ≥98% HPLC purity for precise stoichiometric control in pilot-plant sulfonylation

Molecular Formula C8H5ClO3S
Molecular Weight 216.64 g/mol
CAS No. 17070-58-5
Cat. No. B101491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-2-sulfonyl chloride
CAS17070-58-5
Molecular FormulaC8H5ClO3S
Molecular Weight216.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl
InChIInChI=1S/C8H5ClO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
InChIKeyRWCKBBSBRTUUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-2-sulfonyl chloride: Crystalline Heteroaryl Sulfonyl Chloride Building Block


1-Benzofuran-2-sulfonyl chloride (CAS 17070-58-5) is a benzo-fused heterocyclic sulfonyl chloride that presents as a white to light yellow crystalline powder with a melting point of 78–80 °C . It bears the electrophilic –SO₂Cl group at the 2-position of the benzofuran scaffold, enabling its use as a key intermediate for the synthesis of sulfonamides, sulfonate esters, and related derivatives . Its solid physical state at ambient temperature, higher than that of many commonly employed aryl sulfonyl chlorides, offers distinct handling and formulation advantages in both laboratory and pilot-scale operations.

Crystalline solid (mp 78–80 °C) enables direct gravimetric dispensing without liquid-handling equipment
Electrophilic –SO₂Cl at benzofuran C2 forms sulfonamides and sulfonate esters under mild conditions
Solid-state handling supports multi-step synthesis and pilot-scale workflows

Why Generic Substitution with Simpler Aryl Sulfonyl Chlorides Fails


Although all sulfonyl chlorides share the same reactive functional group, the identity of the aryl or heteroaryl moiety profoundly influences electrophilicity, hydrolytic stability, lipophilicity, and the biological properties of downstream products [1]. The benzofuran-2-sulfonyl core provides a unique combination of crystallinity, an XLogP3 of 2.7 (vs. ~1.7–2.0 for benzenesulfonyl chloride), and a rigid fused-ring geometry that is not replicated by monocyclic or single-ring analogs . When integrated into bioactive molecules, this scaffold delivers target-binding interactions distinct from those obtained with benzene, thiophene, or furan sulfonyl chlorides, as demonstrated by the rank-order potency of aldose reductase inhibitors [2]. Blind substitution therefore risks both synthetic complications (e.g., liquid reagents requiring different handling protocols) and altered pharmacological profiles.

Target: Benzofuran-2-sulfonyl chloride
Simpler aryl sulfonyl chlorides
Crystalline solid (mp 78–80 °C)
Liquid or low-melting solids; may require cold storage or specialized liquid transfer
XLogP3 2.7, fused benzofuran core
Lower logP (≈1.7–2.0); logP shift may alter membrane permeability of downstream products
Rigid heterocycle with distinct binding interactions (e.g., aldose reductase rank-order potency)
Monocyclic analogs may not reproduce target-binding profile; class-specific SAR context

Quantitative Comparative Evidence: Benzofuran-2-sulfonyl Chloride vs. Analogs


Crystalline Solid Handling Advantage Over Liquid Sulfonyl Chlorides

1-Benzofuran-2-sulfonyl chloride is a crystalline solid (melting point 78–80 °C) , whereas the widely used benzenesulfonyl chloride is a liquid at ambient temperature (mp 14.5 °C) [1], and both furan-2-sulfonyl chloride and thiophene-2-sulfonyl chloride are either liquid or very low-melting solids (furan-2-sulfonyl chloride is liquid at 20 °C ; thiophene-2-sulfonyl chloride mp 30–32 °C ). This difference eliminates the need for cold storage or specialized liquid-transfer equipment during routine weighing and dispensing, reduces moisture ingress through reduced surface-area-to-volume ratio of a solid, and improves long-term storage stability.

Physical form
Head-to-head
mp 78–80 °C (solid) vs benzenesulfonyl chloride liquid (mp 14.5 °C) and low-melting thiophene/furan analogs
Solid form eases gravimetric dispensing and reduces hydrolytic degradation during handling
Vendor-reported physical data; verify per lot
Physical form Handling Storage Weighing accuracy

Superior Aldose Reductase Inhibitory Potency vs. Benzothiazole and Indole Analogs

In a direct, within-study comparison of parent heterocyclic sulfonyl-pyridazinone aldose reductase inhibitors, the benzofuran-2-sulfonyl derivative (compound 22) exhibited an IC50 of approximately 150 nM, equivalent to the benzothiophene analog (compound 21, 150 nM), approximately 3-fold more potent than the benzothiazole analog (compound 19, IC50 ≈ 450 nM), and approximately 33-fold more potent than the indole analog (compound 20, IC50 ≈ 5,000 nM) [1]. This demonstrates that the benzofuran-2-sulfonyl group confers a specific potency advantage over several bioisosteric heterocycles in the same enzymatic assay.

Aldose reductase IC50
Head-to-head
IC50 ≈ 150 nM (benzofuran), 150 nM (benzothiophene), 450 nM (benzothiazole), 5,000 nM (indole)
Reported inhibitor potency ranking; may guide scaffold prioritization for enzyme inhibitor SAR
Comparable warhead; in vitro enzyme assay (Mylari et al., 2003)
Aldose reductase IC50 Heterocycle SAR Diabetic complications

Higher XLogP3 Lipophilicity for Predictable Membrane Permeability

1-Benzofuran-2-sulfonyl chloride has a computed XLogP3 of 2.70 , whereas benzenesulfonyl chloride (the most common aryl sulfonyl chloride) has a reported logP of approximately 1.72–1.99 [1]. This approximately 0.7–1.0 log unit increase reflects the contribution of the fused benzene ring and predicts greater membrane permeability and altered tissue distribution for sulfonamide derivatives incorporating the benzofuran core. The higher lipophilicity is achieved without the metabolic liability of adding alkyl substituents to a monocyclic system.

Lipophilicity (XLogP3)
Cross-study
Benzofuran-2-sulfonyl chloride XLogP3 2.70; benzenesulfonyl chloride logP ≈ 1.72–1.99 (Δ ~0.7–1.0 log units)
Higher computed logP may support membrane permeability screening for derived sulfonamides
Computed vs. experimental logP sources; context-dependent
Lipophilicity XLogP3 Drug-likeness ADME

High HPLC Purity with Tight Moisture Control for Direct Use

CapotChem supplies 1-benzofuran-2-sulfonyl chloride at a minimum HPLC purity of 98% with moisture content ≤0.5% (melting point 79–81 °C) and a production scale of up to kilograms [1]. In comparison, alternative vendors such as Thermo Scientific / Fisher Scientific offer the compound at 97% purity , and several catalog suppliers list a minimum purity of 95% (e.g., AKSci, Aladdin, Enamine) . The 98% HPLC specification from CapotChem represents a tangible quality advantage, particularly for applications requiring stoichiometric control (e.g., sulfonamide formation with precious amine substrates) or where residual moisture could hydrolyze the sulfonyl chloride during storage or reaction setup.

HPLC purity specification
Cross-study
98% (CapotChem, moisture ≤0.5%); 97% (Thermo/Fisher); 95% (other catalog suppliers)
Higher purity specification may reduce pre-reaction purification and improve stoichiometric control
Supplier-specified; verify per Certificate of Analysis
Purity HPLC Procurement specification Quality assurance

Exclusive C2-Selectivity in Pd-Catalyzed Direct Arylation

When benzofurans are subjected to Pd-catalyzed direct arylation using benzenesulfonyl chlorides as coupling partners, the reaction proceeds with high regioselectivity at the C2 position, whereas analogous reactions using aryl halides typically give mixtures of C2- and C3-arylated products due to the similar reactivity of these two positions [1]. In a representative study, benzofuran arylation with 4-chlorobenzenesulfonyl chloride under Pd/C catalysis delivered a C2-arylated product yield of 72%, while the analogous thiophene substrate underwent arylation selectively at C3 or C4 [2]. This demonstrates that the sulfonyl chloride leaving group, particularly in the benzofuran-2-sulfonyl series, directs regiochemical outcomes in a manner distinct from halide-based methods. Although these studies use benzenesulfonyl chlorides as coupling partners rather than benzofuran-2-sulfonyl chloride as the reagent, the electron-withdrawing sulfonyl group at C2 of benzofuran is known to activate the C2 position for further functionalization, and the sulfonyl chloride handle itself serves as a precursor for such desulfitative coupling sequences.

C2 regioselectivity
Class-level inference
Exclusive C2 arylation for benzofurans using benzenesulfonyl chlorides; 72% yield example. Aryl halides give mixtures
C2-selective handle supports late-stage diversification without protecting-group manipulation
Class-level inference; substrate-specific validation advised
Regioselective arylation C–H activation Palladium catalysis Desulfitative coupling

Optimal Research and Industrial Application Scenarios


Parallel Synthesis of Sulfonamide Libraries for High-Throughput Screening

The crystalline solid form (mp 78–80 °C) allows accurate weighing of sub-milligram quantities on automated solid-dispensing platforms, a practical necessity for array synthesis where liquid sulfonyl chlorides require tedious volumetric handling and are prone to hydrolysis. Combined with commercial availability at 98% HPLC purity [1], this compound minimizes side reactions during parallel amination with diverse amine building blocks, delivering cleaner crude products and higher confirmed hit rates in biochemical screens.

Rational Design of Aldose Reductase and Oxidoreductase Inhibitors

The benzofuran-2-sulfonyl core has been validated to produce aldose reductase inhibitors with IC50 values of ~150 nM, outperforming benzothiazole and indole analogs by 3- to 33-fold . Researchers targeting the polyol pathway or other nucleotide-dependent enzymes should prioritize this scaffold as a privileged sulfonamide-forming reagent, as the fused benzofuran system can engage hydrophobic enzyme pockets more effectively than monocyclic analogs, while the elevated XLogP3 of 2.7 [1] aids passive cell permeability.

Process Development and Scale-Up of Sulfonamide Drug Candidates

Kilogram-scale availability with tightly controlled moisture content (≤0.5%) makes 1-benzofuran-2-sulfonyl chloride a viable reagent for pilot-plant campaigns. The solid physical state facilitates safer handling in large-scale reactors compared to liquid sulfonyl chlorides, which pose greater spill and vapor exposure risks. The >98% HPLC purity specification ensures that the stoichiometry of the sulfonylation step can be precisely controlled, minimizing the need for excess reagent and simplifying downstream purification.

C2-Selective Late-Stage Functionalization of Benzofuran-Containing Molecules

The proven ability of benzofuran sulfonyl chlorides to direct Pd-catalyzed arylation exclusively to the C2 position opens routes to diversify advanced intermediates without protecting-group manipulation at C3. For medicinal chemists performing late-stage functionalization of benzofuran-containing leads, the sulfonyl chloride handle offers a regiochemically unambiguous entry point for introducing aryl, heteroaryl, or amine substituents via desulfitative coupling or nucleophilic displacement, preserving the integrity of the benzofuran pharmacophore.

Application
Selection Property
Validation Focus
Parallel sulfonamide library synthesis
Solid reagent for automated dispensing
Gravimetric accuracy, hydrolysis control
Aldose reductase inhibitor SAR
Benzofuran-2-sulfonyl scaffold
Reported inhibitor potency ranking, logP influence
Scale-up of sulfonamide intermediates
Kilogram-scale solid with controlled moisture
Stoichiometric control, safer large-scale handling
C2-selective benzofuran functionalization
Sulfonyl chloride as regiochemical handle
Pd-catalyzed arylation selectivity, protecting-group-free routes

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